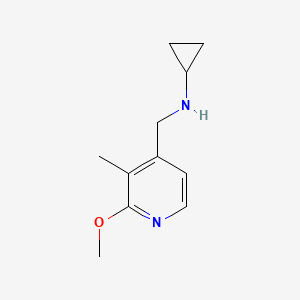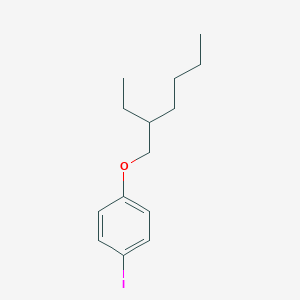
Tricyclohexylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclohexylphosphanium is a chemical compound with the molecular formula C18H34P . It is known for its role as a ligand in various chemical reactions, particularly in organometallic chemistry. The compound is characterized by its high basicity and large steric bulk, making it a valuable component in catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tricyclohexylphosphanium can be synthesized through a Grignard reaction involving cyclohexylmagnesium halide and phosphorus trihalide . The reaction typically proceeds as follows:
Preparation of Cyclohexylmagnesium Halide: Cyclohexyl bromide reacts with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.
Reaction with Phosphorus Trihalide: The cyclohexylmagnesium bromide is then reacted with phosphorus trichloride to yield tricyclohexylphosphine.
Formation of this compound: The tricyclohexylphosphine is further treated with a suitable acid, such as hydrochloric acid, to form tricyclohexylphosphonium chloride.
Industrial Production Methods
Industrial production of tricyclohexylphosphonium often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclohexylphosphanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tricyclohexylphosphine oxide.
Reduction: It can be reduced back to tricyclohexylphosphine.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Tricyclohexylphosphine oxide.
Reduction: Tricyclohexylphosphine.
Substitution: Various substituted phosphonium salts depending on the reactants used
Aplicaciones Científicas De Investigación
Tricyclohexylphosphanium is widely used in scientific research due to its versatility:
Chemistry: It serves as a ligand in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings
Biology: It is used in the synthesis of biologically active compounds.
Industry: It is employed in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of tricyclohexylphosphonium involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphonium: Another phosphonium compound with similar applications but different steric and electronic properties.
Tri-tert-butylphosphonium: Known for its bulkier structure and different reactivity profile.
Uniqueness
Tricyclohexylphosphanium is unique due to its combination of high basicity and large steric bulk, which makes it particularly effective in stabilizing metal complexes and facilitating catalytic reactions. Its stability and ease of handling also contribute to its widespread use in various chemical processes .
Propiedades
Fórmula molecular |
C18H34P+ |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
tricyclohexylphosphanium |
InChI |
InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2/p+1 |
Clave InChI |
WLPUWLXVBWGYMZ-UHFFFAOYSA-O |
SMILES canónico |
C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[(4-Amino-2-bromophenylthio)methyl]pyridine](/img/structure/B8449650.png)
